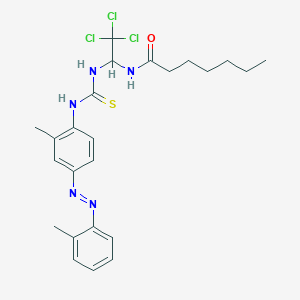![molecular formula C8H9NO B14148102 3,4-dihydro-2H-pyrano[2,3-c]pyridine CAS No. 84957-39-1](/img/structure/B14148102.png)
3,4-dihydro-2H-pyrano[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyridine ring. This can be done through intramolecular cyclization reactions involving O-nucleophilic centers . For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[2,3-c]pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrano[2,3-c]pyridine derivatives, dihydropyridine derivatives, and various substituted pyrano[2,3-c]pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrano[2,3-c]pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyrano[3,2-b]pyridine: Similar in structure but with different ring fusion.
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: Contains an additional aldehyde group.
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: Contains an iodine substituent.
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific ring fusion and the presence of both pyridine and pyran rings.
Eigenschaften
CAS-Nummer |
84957-39-1 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-6-8(7)10-5-1/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
ASXVXRVWNRAECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=NC=C2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)




![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)


![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
